Cas no 1805536-54-2 (Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate)

Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of a difluoromethyl group enhances its metabolic stability and lipophilicity, making it valuable in drug design. The hydroxyl and iodo substituents provide reactive sites for further functionalization, enabling diverse chemical modifications. The ethyl ester moiety offers additional flexibility for hydrolysis or transesterification. This compound is particularly useful as an intermediate in the development of bioactive molecules, leveraging its unique halogenated and fluorinated properties for improved binding affinity and selectivity. Its well-defined structure ensures reproducibility in synthetic applications.
Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate structure
1805536-54-2 structure
Product Name:Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate
CAS No:1805536-54-2
MF:C9H8F2INO3
MW:343.06600189209
CID:4805501
Update Time:2025-05-20

Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate
    • Inchi: 1S/C9H8F2INO3/c1-2-16-9(15)7-6(12)5(14)3-4(13-7)8(10)11/h3,8H,2H2,1H3,(H,13,14)
    • InChI Key: MTTFTUBNOAVDTA-UHFFFAOYSA-N
    • SMILES: IC1C(C=C(C(F)F)NC=1C(=O)OCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 390
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.4

Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029030305-250mg
Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate
1805536-54-2 95%
250mg
$1,048.60 2022-04-01
Alichem
A029030305-500mg
Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate
1805536-54-2 95%
500mg
$1,786.10 2022-04-01
Alichem
A029030305-1g
Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate
1805536-54-2 95%
1g
$2,895.00 2022-04-01

Additional information on Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate

Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate (CAS No. 1805536-54-2): A Comprehensive Overview

The compound Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate (CAS No. 1805536-54-2) is a highly specialized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. With its unique structural features, including a difluoromethyl group, an iodo substituent, and a hydroxy functionality, this molecule serves as a versatile intermediate for the synthesis of more complex compounds. Its ethyl carboxylate moiety further enhances its reactivity, making it a valuable building block in organic synthesis.

In recent years, the demand for fluorinated pyridine derivatives has surged due to their widespread applications in pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules often improves their metabolic stability, bioavailability, and binding affinity to biological targets. As a result, researchers are increasingly exploring compounds like Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate for drug discovery and development. This compound's iodo group also offers opportunities for further functionalization via cross-coupling reactions, a topic frequently searched by chemists in academic and industrial settings.

One of the most searched questions in the context of pyridine-based intermediates is their role in the synthesis of heterocyclic compounds. Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate is no exception, as it can be employed to construct a variety of nitrogen-containing heterocycles, which are pivotal in the design of new therapeutic agents. Its hydroxy group allows for further derivatization, such as etherification or esterification, expanding its utility in combinatorial chemistry.

Another hot topic in the scientific community is the development of sustainable synthetic methodologies. Researchers are actively investigating greener alternatives to traditional chemical processes, and Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate can be synthesized using environmentally benign protocols. For instance, catalytic methods or microwave-assisted reactions can reduce the need for hazardous reagents and solvents, aligning with the principles of green chemistry. This aspect is particularly relevant to professionals searching for eco-friendly synthetic routes.

The compound's CAS No. 1805536-54-2 is often used as a unique identifier in chemical databases and regulatory documents. Accurate identification is crucial for researchers conducting structure-activity relationship (SAR) studies or patent filings. Additionally, the presence of both fluorine and iodine in the same molecule makes it an interesting candidate for radiopharmaceutical applications, a field that has seen exponential growth due to advancements in imaging technologies.

In the agrochemical sector, pyridine derivatives are widely used as precursors for herbicides, fungicides, and insecticides. The difluoromethyl group in Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate can enhance the lipophilicity and penetration of agrochemicals, improving their efficacy. This has led to increased interest in the compound among researchers focusing on crop protection and pest management.

From a material science perspective, the iodo and hydroxy functionalities of this compound enable its use in the design of functional materials, such as liquid crystals or organic semiconductors. These materials are essential for developing next-generation electronic devices, a topic frequently explored in high-impact journals and conferences.

In summary, Ethyl 6-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-carboxylate (CAS No. 1805536-54-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural attributes, combined with the growing demand for fluorinated and iodinated building blocks, make it a subject of ongoing research and innovation. Whether in drug discovery, agrochemical development, or material science, this compound continues to play a pivotal role in advancing scientific knowledge and technological progress.

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